

cross-reactivity studies of 2h-1,2,3-triazol-4-ylmethanol based compounds

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Compound of Interest

Compound Name: 2h-1,2,3-Triazol-4-Ylmethanol

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Comparative Cross-Reactivity Analysis of Triazole-Based Compounds

A comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic inhibition profiles of triazole-based compounds, offering insights into their potential cross-reactivity.

While specific cross-reactivity studies on **2H-1,2,3-triazol-4-ylmethanol** are not readily available in the reviewed literature, this guide provides a comparative analysis of the enzyme inhibition profiles of structurally related 1,2,3-triazole and 1,2,4-triazole derivatives. This information serves as a valuable surrogate for understanding potential off-target effects and selectivity of this class of compounds. The data presented is compiled from various studies and is intended to guide further research and development.

Executive Summary

Triazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. Their mechanism of action often involves the inhibition of specific enzymes. Understanding the selectivity of these compounds is paramount in drug development to minimize off-target effects and potential toxicity. This guide summarizes the inhibitory activities of various triazole-based compounds against a panel of enzymes, providing a comparative look at their cross-reactivity profiles. The presented data highlights that minor structural

modifications to the triazole scaffold can significantly alter enzyme inhibition potency and selectivity.

Comparative Enzyme Inhibition Data

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of various triazole derivatives against a range of enzymes. This data provides a quantitative comparison of their potency and selectivity.

Table 1: Inhibition of Cholinesterases and α-Glucosidase by 1,2,4-Triazole Bearing Azinane Analogues[1][2]

| Compound ID | AChE IC ₅₀ (μM) | BChE IC ₅₀ (μM) | α-Glucosidase IC ₅₀ (μM) | Urease IC ₅₀ (μM) |
|-------------------------|----------------------------|----------------------------|-------------------------------------|------------------------------|
| 12d | 0.73 ± 0.54 | 0.038 ± 0.50 | 36.74 ± 1.24 | 19.35 ± 1.28 |
| 12m | - | 0.017 ± 0.53 | - | - |
| Acarbose (Standard) | - | - | 38.22 ± 0.12 | - |
| Galanthamine (Standard) | 0.52 ± 0.01 | 18.24 ± 0.15 | - | - |

Data presented as mean ± standard error of the mean. Lower IC₅₀ values indicate higher inhibitory potency.

Table 2: Inhibition of Carbonic Anhydrase-II by 1H-1,2,3-Triazole Analogs[3]

| Compound ID | Carbonic Anhydrase-II IC ₅₀ (μM) |
|--------------------------|---|
| 7b | 13.8 ± 0.63 |
| 9a | - |
| 9b | 25.1 ± 1.04 |
| 9c | 21.5 ± 0.21 |
| 9d | 20.7 ± 1.13 |
| 9e | 18.1 ± 1.31 |
| 9f | 26.6 ± 0.80 |
| 9h | 32.3 ± 0.77 |
| 9j | 35.7 ± 0.57 |
| Acetazolamide (Standard) | 18.2 ± 0.23 |

Data presented as mean ± standard error of the mean. Lower IC₅₀ values indicate higher inhibitory potency.

Table 3: Inhibition of Mushroom Tyrosinase by 1,2,4-Triazole Analogues[4]

| Compound ID | Mushroom Tyrosinase IC ₅₀ (μM) |
|-----------------------|---|
| 9d | - |
| 9i | - |
| 9j | - |
| 9k | 0.0048 ± 0.0016 |
| Kojic Acid (Standard) | 16.8320 ± 1.1600 |

Data presented as mean ± standard error of the mean. Lower IC₅₀ values indicate higher inhibitory potency. Note: Specific IC₅₀ values for 9d, 9i, and 9j were not provided in the abstract but were highlighted as highly effective.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

Enzyme Inhibition Assays for Cholinesterases (AChE and BChE)[1][2]

The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was determined using a modified spectrophotometric method. The assay mixture typically contained a phosphate buffer (pH 8.0), the respective enzyme, the test compound at various concentrations, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB). The reaction was initiated by the addition of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE). The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate. The absorbance of this product was measured at a specific wavelength (e.g., 412 nm) using a microplate reader. The percentage of inhibition was calculated by comparing the rate of reaction of the sample with that of the control. The IC_{50} values were then determined from the dose-response curves.

α -Glucosidase Inhibition Assay[1][2]

The α -glucosidase inhibitory activity was assessed by measuring the release of p-nitrophenol from p-nitrophenyl- α -D-glucopyranoside (pNPG). The reaction mixture consisted of a phosphate buffer (pH 6.8), the α -glucosidase enzyme, and the test compound. After a pre-incubation period, the substrate (pNPG) was added to start the reaction. The amount of p-nitrophenol released was determined by measuring the absorbance at a specific wavelength (e.g., 405 nm). Acarbose was commonly used as a standard inhibitor. The percentage of inhibition and subsequently the IC_{50} values were calculated.

Carbonic Anhydrase-II Inhibition Assay[3]

The inhibitory effect on carbonic anhydrase-II (CA-II) was evaluated using an esterase assay. The method is based on the hydrolysis of 4-nitrophenyl acetate by the enzyme, which is inhibited by CA-II inhibitors. The assay was performed in a buffered solution (e.g., Tris- H_2SO_4 , pH 7.6). The test compounds were dissolved in a suitable solvent (e.g., DMSO) and added to the enzyme solution. The reaction was initiated by the addition of the substrate, 4-nitrophenyl

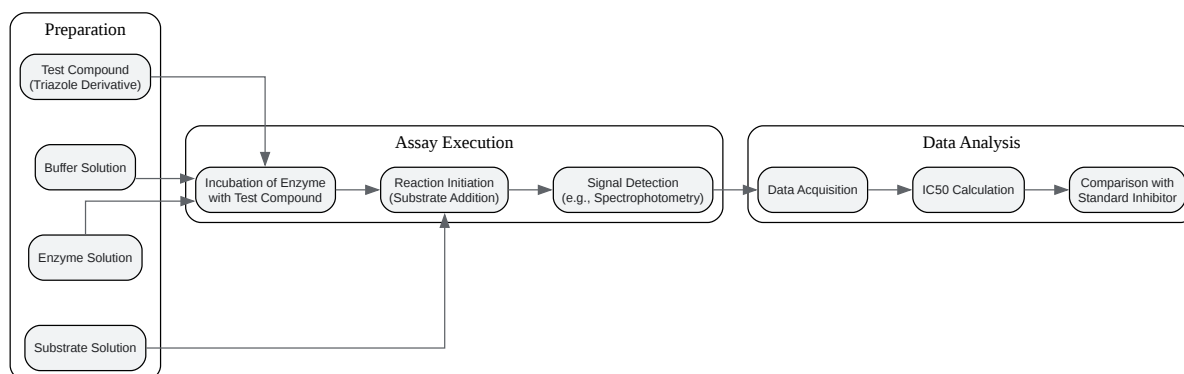
acetate. The rate of 4-nitrophenolate formation was monitored spectrophotometrically at a specific wavelength (e.g., 400 nm). Acetazolamide was used as a standard inhibitor.

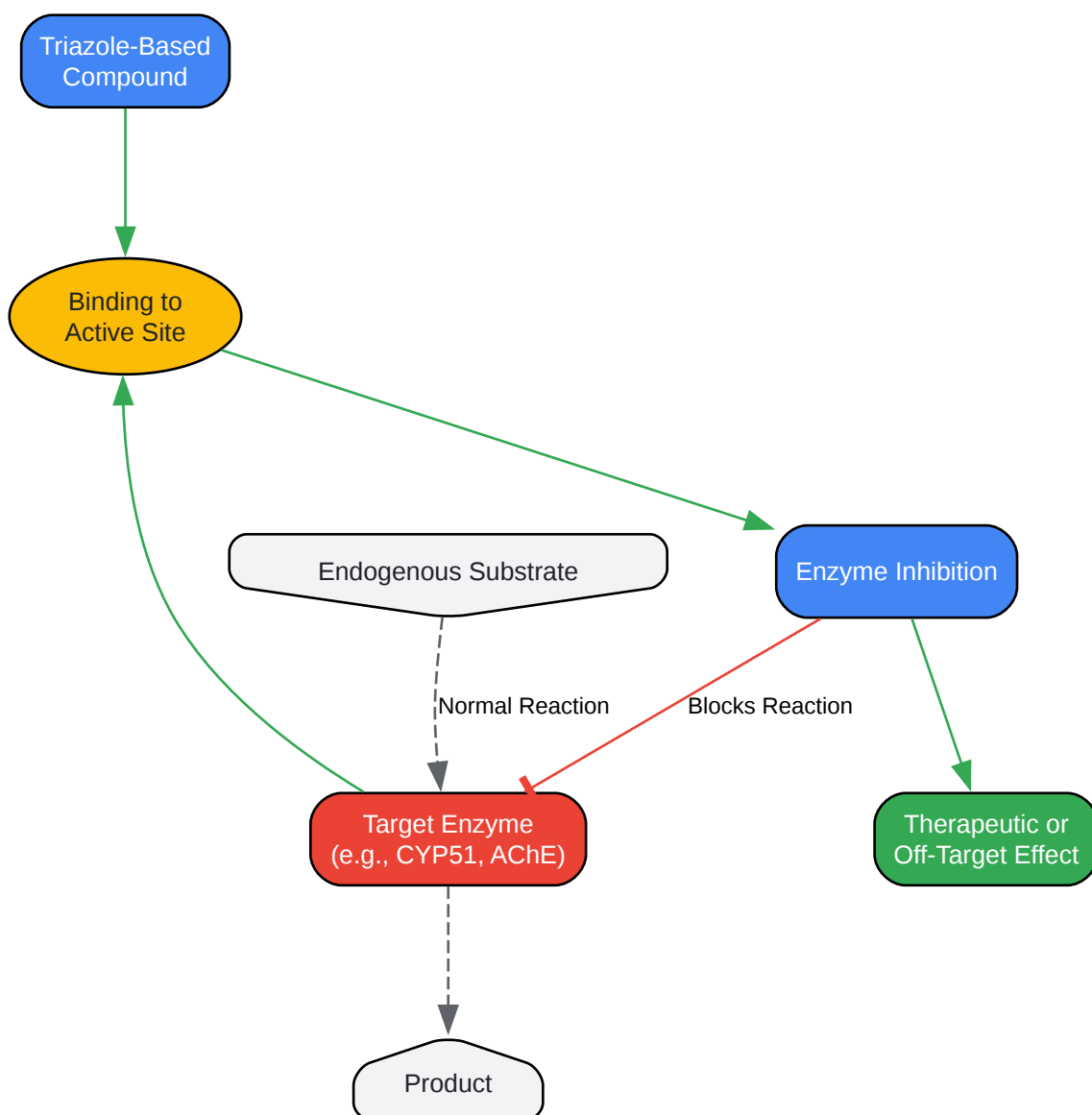
Mushroom Tyrosinase Inhibition Assay[4]

The mushroom tyrosinase inhibitory activity was determined by measuring the formation of dopachrome from L-DOPA. The assay mixture contained a phosphate buffer (pH 6.8), L-DOPA as the substrate, and the test compound. The reaction was initiated by the addition of mushroom tyrosinase. The formation of dopachrome was monitored by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm). Kojic acid was used as a standard inhibitor. The IC_{50} values were calculated from the dose-response curves.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of triazole-based compounds.





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